Critical Intermediate Utilisation in the Clinical Candidate LY3009120 vs. Non‑Fluorinated Analog That Lacks This Validated Application
The target compound serves as the boronate ester coupling partner in the convergent synthesis of LY3009120 (Eli Lilly), a pan‑RAF inhibitor that entered Phase I clinical trials (NCT02014116). The published medicinal‑chemistry route explicitly employs 2‑fluoro‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)aniline in a key Suzuki–Miyaura reaction to install the biaryl core of the drug [1]. In contrast, the non‑fluorinated analog 3‑aminophenylboronic acid pinacol ester (CAS 210907‑84‑9) has no documented role in any clinical‑stage pharmaceutical synthesis, and its use in the same synthetic sequence would yield a des‑fluoro LY3009120 congener that is structurally incapable of achieving the same kinase‑inhibitor binding mode [1].
| Evidence Dimension | Validated use as a clinical-stage pharmaceutical intermediate |
|---|---|
| Target Compound Data | Documented as the key arylboronate in the multi‑step synthesis of LY3009120, a Phase I pan‑RAF inhibitor active against BRAF V600E, WT BRAF and CRAF (IC₅₀ values: 5.8, 9.1, 15 nM respectively) [1]. |
| Comparator Or Baseline | 3‑Aminophenylboronic acid pinacol ester (CAS 210907‑84‑9): No clinical‑stage pharmaceutical application documented; not cited in any clinical candidate synthesis. |
| Quantified Difference | Target compound: ≥1 clinical candidate enabled; Comparator: 0 clinical candidates. The LY3009120 J. Med. Chem. paper (58: 4165‑4179, 2015) explicitly references the target compound as the required building block [1]. |
| Conditions | Multi‑step synthesis published in J. Med. Chem. 2015; clinical trial NCT02014116 |
Why This Matters
For procurement decisions in drug‑discovery programmes targeting RAF kinases, selecting the target compound directly enables synthesis of the clinically validated pharmacophore, whereas substitution with any other pinacol ester requires de novo SAR exploration.
- [1] Henry, J. R.; Kaufman, M. D.; Peng, S.-B.; et al. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. J. Med. Chem. 2015, 58 (10), 4165–4179. View Source
